molecular formula C13H13NO B1607781 2-(3-Methylphenoxy)aniline CAS No. 60287-67-4

2-(3-Methylphenoxy)aniline

Cat. No. B1607781
CAS RN: 60287-67-4
M. Wt: 199.25 g/mol
InChI Key: FIOLZDYDNLDKJZ-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)aniline is a chemical compound with the CAS Number: 60287-67-4 . It has a molecular weight of 199.25 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name for 2-(3-Methylphenoxy)aniline is the same as its common name . The InChI code for this compound is 1S/C13H13NO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 .


Physical And Chemical Properties Analysis

2-(3-Methylphenoxy)aniline is a liquid at room temperature . It has a molecular weight of 199.25 .

Scientific Research Applications

Synthesis and Chemical Reactions

Research shows that anilides, which are closely related to aniline derivatives like 2-(3-Methylphenoxy)aniline, can be efficiently synthesized through Ru-catalyzed C-H mono- and dihydroxylation, demonstrating excellent reactivity, regioselectivity, good functional group tolerance, and high yields (Yang, Shan, & Rao, 2013). This process could be applicable to the synthesis and functionalization of 2-(3-Methylphenoxy)aniline.

Catalysis and Environmental Applications

Fe(3)O(4) magnetic nanoparticles have been used successfully to remove phenolic and aniline compounds from aqueous solutions, indicating potential environmental applications of aniline derivatives in water treatment processes. The catalysis by Fe(3)O(4) nanoparticles shows good stability, reusability, and excellent catalysis ability to eliminate substituted phenolic and aniline compounds (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).

Drug Metabolism and Toxicology

The metabolism of drugs like diclofenac, which involves hydroxylation and conjugation reactions, can be related to the metabolic pathways and toxicological studies of 2-(3-Methylphenoxy)aniline. Such studies provide insights into the synthesis of metabolites, their characterization, and implications for drug safety and efficacy (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).

Biomedical Sensing

A study on a bi-functionalized luminescent metal-organic framework for the detection of 4-Aminophenol, a biomarker of aniline exposure, highlights the potential application of aniline derivatives in biomedical sensing and diagnostics. The developed sensor showed high selectivity, sensitivity, and good stability, making it a promising tool for monitoring biomarkers in human health (Jin & Yan, 2021).

Organic Synthesis and Medicinal Chemistry

Aniline derivatives are key intermediates in the synthesis of various organic compounds and pharmaceuticals. For instance, the optimization of anilino groups in quinolinecarbonitriles led to potent inhibitors of Src kinase activity, underscoring the importance of aniline functionalization in the development of therapeutic agents (Boschelli et al., 2001).

Safety And Hazards

The safety information for 2-(3-Methylphenoxy)aniline includes several hazard statements: H302, H315, H318, H335 . The compound is considered dangerous, with precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOLZDYDNLDKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366189
Record name 2-(3-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)aniline

CAS RN

60287-67-4
Record name 2-(3-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methylphenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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